molecular formula C24H27ClN2O2S B1240224 Zuclopenthixol acetate CAS No. 85721-05-7

Zuclopenthixol acetate

Katalognummer: B1240224
CAS-Nummer: 85721-05-7
Molekulargewicht: 443.0 g/mol
InChI-Schlüssel: OXAUOBQMCDIVPQ-IOXNKQMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zuclopenthixolacetat ist ein typisches Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und anderen Psychosen eingesetzt wird. Es ist ein Thioxanthen-Derivat und bekannt für seine Wirksamkeit bei der Behandlung akuter psychotischer Episoden und aggressiven Verhaltens bei Patienten . Zuclopenthixolacetat ist in verschiedenen Darreichungsformen erhältlich, darunter orale Tabletten und intramuskuläre Injektionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zuclopenthixolacetat umfasst mehrere Schritte, beginnend mit der Herstellung des Thioxanthen-Grundkörpers. Der Prozess beinhaltet typischerweise die folgenden Schritte :

    Bildung des Thioxanthen-Grundkörpers: Die Synthese beginnt mit der Herstellung von 2-Chlor-9H-thioxanthen-9-on, das dann mit verschiedenen Reagenzien zu dem Thioxanthen-Grundkörper umgesetzt wird.

    Substitutionsreaktionen: Der Thioxanthen-Grundkörper unterliegt Substitutionsreaktionen, um die Piperazin-Einheit einzuführen. Dies beinhaltet die Reaktion des Thioxanthen-Grundkörpers mit 1-(2-Hydroxyethyl)piperazin.

    Bildung von Zuclopenthixol: Der letzte Schritt beinhaltet die Reaktion des substituierten Thioxanthens mit geeigneten Reagenzien zur Bildung von Zuclopenthixol. Diese Verbindung wird dann verestert, um Zuclopenthixolacetat zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Zuclopenthixolacetat beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erzielen. Der Prozess umfasst:

Chemische Reaktionsanalyse

Arten von Reaktionen

Zuclopenthixolacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Zuclopenthixol, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zuclopenthixol acetate involves several steps, starting with the preparation of the thioxanthene core. The process typically includes the following steps :

    Formation of the Thioxanthene Core: The synthesis begins with the preparation of 2-chloro-9H-thioxanthen-9-one, which is then reacted with various reagents to form the thioxanthene core.

    Substitution Reactions: The thioxanthene core undergoes substitution reactions to introduce the piperazine moiety. This involves the reaction of the thioxanthene core with 1-(2-hydroxyethyl)piperazine.

    Formation of Zuclopenthixol: The final step involves the reaction of the substituted thioxanthene with appropriate reagents to form zuclopenthixol. This compound is then esterified to produce this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

Zuclopenthixol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various derivatives of zuclopenthixol, which may have different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Acute Psychosis:

  • Indications: Zuclopenthixol acetate is primarily used for treating acute episodes of schizophrenia and mania. It has been shown to effectively reduce symptoms such as hallucinations, delusions, and aggressive behavior .
  • Mechanism of Action: The compound works by restoring the balance of neurotransmitters in the brain, particularly dopamine, which is often dysregulated in psychotic disorders .

2. Management of Acute Aggression:

  • Clinical Use: Studies have demonstrated that this compound can be effective in managing acute aggression or violence associated with serious mental illnesses. Its rapid sedative effect makes it suitable for emergency settings .
  • Efficacy: Research indicates that this compound provides early sedation with low levels of neurological side effects compared to other antipsychotics like haloperidol .

3. Long-Term Management:

  • While primarily used for acute situations, there are indications that lower doses may help manage chronic symptoms in community settings, potentially reducing hospitalization needs .

Case Studies

Case Study 1: Recurrent Pretibial Edema

  • A 53-year-old male with bipolar disorder developed bilateral pretibial edema following repeated this compound injections. Despite extensive medical evaluations showing no underlying pathological causes, the relationship between the drug and edema was deemed probable based on the Naranjo Adverse Reaction Probability Scale . The edema resolved spontaneously after discontinuation of the medication.

Case Study 2: Efficacy in Acute Mania

  • In a clinical setting, patients exhibiting manic symptoms were treated with this compound. Results showed significant reductions in manic symptoms within days of treatment initiation, highlighting its utility as a rapid intervention for acute episodes .

Comparative Data

Aspect This compound Haloperidol
Onset of ActionRapid (2 hours)Moderate (1-2 hours)
Duration of Effect24-48 hoursVaries (up to 24 hours)
Side EffectsLow neurological effectsHigher risk of EPS
IndicationsAcute psychosis, maniaBroad psychotic disorders

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zuclopenthixolacetat ähnelt anderen Thioxanthen-basierten Antipsychotika, darunter:

Einzigartigkeit

Zuclopenthixolacetat ist einzigartig in seiner Kombination von antipsychotischen und sedativen Wirkungen, was es besonders nützlich für die Behandlung akuter psychotischer Episoden und aggressiven Verhaltens macht. Seine hohe Affinität zu mehreren Rezeptortypen trägt zu seinem breiten Wirkungsspektrum bei .

Biologische Aktivität

Zuclopenthixol acetate is an antipsychotic medication belonging to the thioxanthene class, primarily used in the management of acute psychosis, including schizophrenia and mania. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and associated side effects, supported by data tables and case studies.

This compound primarily functions as a dopamine receptor antagonist , specifically targeting D1 and D2 receptors. It also exhibits significant antagonistic effects on alpha-1 adrenergic receptors and 5-HT2 serotonin receptors. Its pharmacological profile includes:

  • Dopamine Receptor Antagonism : Blocks D1 and D2 receptors, reducing dopaminergic activity linked to psychotic symptoms.
  • Alpha-1 Adrenergic Receptor Antagonism : May contribute to its sedative effects.
  • Serotonin Receptor Antagonism : Involvement in mood stabilization and reduction of psychotic symptoms.

The compound's high protein binding (98-99%) and extensive volume of distribution (20 L/kg) indicate its significant interaction with body tissues, influencing both efficacy and side effects .

Pharmacokinetics

The pharmacokinetics of this compound reveal critical insights into its absorption, metabolism, and elimination:

Parameter Value
Absorption Slow release from depot
Metabolism Sulphoxidation, N-dealkylation
Elimination Half-life Approximately 24 hours
Route of Elimination Primarily renal

Upon intramuscular injection, the decanoate ester form allows for prolonged action, with effects lasting up to 72 hours .

Comparative Studies

A systematic review assessed the effectiveness of this compound in treating acute schizophrenia compared to other antipsychotics. Key findings include:

  • Sedation Onset : this compound users experienced earlier sedation than those on haloperidol (OR 0.18, CI 0.04-0.93) at four hours post-administration.
  • Efficacy in Aggression Management : No significant differences were found in controlling aggressive or disorganized behavior compared to standard treatments .

Case Studies

  • Case of Bipolar Disorder : A 53-year-old male developed bilateral pretibial edema after multiple injections of this compound. Despite this adverse effect, his manic symptoms improved significantly during treatment .
  • Huntington's Disease Patient : A 58-year-old man with agitation due to Huntington's disease was treated successfully with this compound without significant side effects apart from transient fluid retention .

Side Effects

This compound is associated with several side effects, predominantly extrapyramidal symptoms such as:

  • Tremor
  • Rigidity
  • Akathisia
  • Dystonia

Other reported adverse effects include sedation and potential metabolic changes leading to conditions like fluid retention or edema .

Eigenschaften

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAUOBQMCDIVPQ-IOXNKQMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235032
Record name Zuclopenthixol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85721-05-7
Record name Zuclopenthixol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85721-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclopenthixol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349S2ZHF05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclopenthixol acetate
Reactant of Route 2
Reactant of Route 2
Zuclopenthixol acetate
Reactant of Route 3
Reactant of Route 3
Zuclopenthixol acetate
Reactant of Route 4
Reactant of Route 4
Zuclopenthixol acetate
Reactant of Route 5
Reactant of Route 5
Zuclopenthixol acetate
Reactant of Route 6
Zuclopenthixol acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.